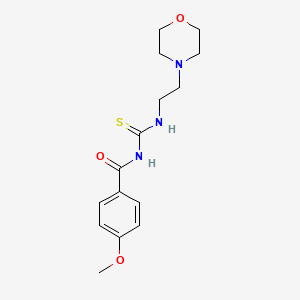
4-methoxy-N-((2-morpholinoethyl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Benzamides, including 4-methoxy-N-((2-morpholinoethyl)carbamothioyl)benzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamides, including this compound, is complex and can be analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C15H21N3O3S and a molecular weight of 323.41.Scientific Research Applications
Synthetic Chemistry Applications
- The compound has been utilized in the synthesis of gefitinib, showcasing its role in the production of complex pharmaceuticals. The process involves conversion and rearrangement steps, highlighting its utility in creating significant cancer therapy drugs (Jin et al., 2005).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of similar compounds have been explored for their antibacterial activity, demonstrating their potential in developing new antimicrobial agents. This is evidenced by the study on 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, which showed activity against both gram-positive and gram-negative bacteria (Adam et al., 2016).
Additionally, these compounds have been investigated for their anticancer properties. A study on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents underlines the compound's potential in cancer therapy (Shao et al., 2014).
Material Science Applications
- From a material science perspective, the compound's derivatives have been used to synthesize and characterize Cu(II) and Ni(II) complexes, revealing their potential applications in catalysis and material chemistry. This is exemplified by the study on 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives and their metal complexes (Binzet et al., 2009).
Drug Development and Design
- The compound's framework has been adapted in designing antiplatelet agents, showcasing its importance in the development of cardiovascular drugs. This is supported by the research on 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives, which exhibited significant antiplatelet aggregation activities (Liu et al., 2019).
Analytical and Biochemical Studies
- These compounds have also been utilized in analytical and biochemical studies, such as in the synthesis of novel, potent, selective, orally bioavailable adenosine A2A receptor antagonists. The study indicates their application in neurological disorders and the development of treatments for Parkinson's disease (Basu et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with morpholino functionality, such as 2-(4-morpholino)ethyl 2-bromoisobutyrate, are commonly used as atrp initiators and can bind to rna or other therapeutics .
Mode of Action
For instance, moclobemide, a benzamide derivative that contains a morpholine ring, is a reversible inhibitor of monoamine-oxidase-A (RIMA) .
Biochemical Pathways
For example, moclobemide, a benzamide derivative with a morpholine ring, affects neurotransmission and intracellular signal transduction .
Result of Action
For instance, moclobemide, a benzamide derivative with a morpholine ring, has been extensively evaluated in the treatment of a wide spectrum of depressive disorders .
Properties
IUPAC Name |
4-methoxy-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-20-13-4-2-12(3-5-13)14(19)17-15(22)16-6-7-18-8-10-21-11-9-18/h2-5H,6-11H2,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQFRMWYNRMKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2807854.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2807858.png)
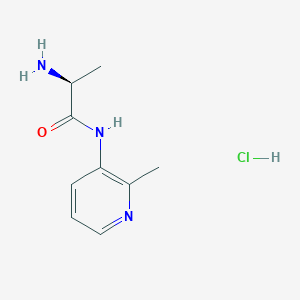
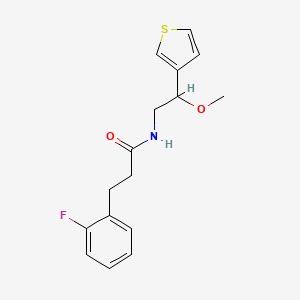
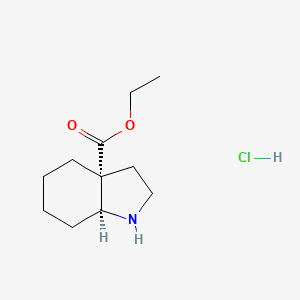
![N-(1-Cyanocyclohexyl)-2-[(3R,4R)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]acetamide](/img/structure/B2807864.png)
![Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2807865.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)
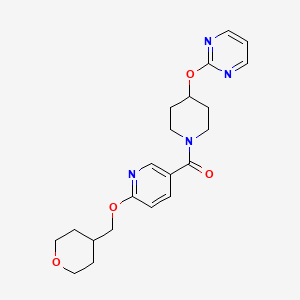
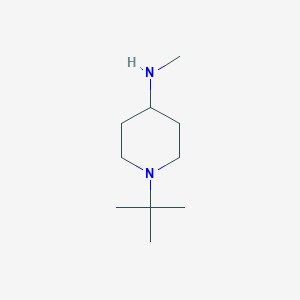
![7-methyl-N-(2-(methylthio)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2807872.png)

